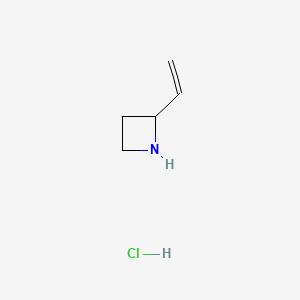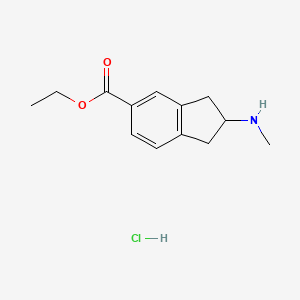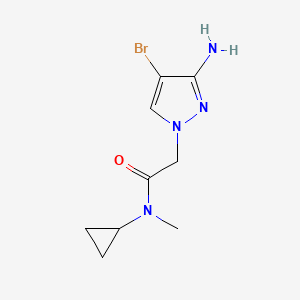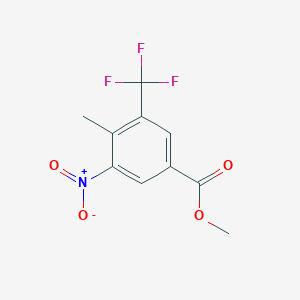
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a cyclopentene ring, which is further substituted with an ethoxycarbonyl group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid typically involves the reaction of cyclopentadiene with boronic acid derivatives under controlled conditions. One common method is the hydroboration-oxidation reaction, where cyclopentadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid derivative. The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Halogenated cyclopentene derivatives.
科学的研究の応用
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner.
類似化合物との比較
Similar Compounds
(Cyclopent-1-en-1-yl)boronic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
1-Cyclohexen-1-yl-boronic acid pinacol ester: Contains a cyclohexene ring instead of a cyclopentene ring, affecting its reactivity and applications.
Uniqueness
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups, which enhance its reactivity and make it suitable for a broader range of chemical transformations. This dual functionality allows it to participate in complex synthetic pathways and makes it a valuable tool in organic synthesis and industrial applications.
特性
分子式 |
C8H13BO4 |
|---|---|
分子量 |
184.00 g/mol |
IUPAC名 |
(4-ethoxycarbonylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C8H13BO4/c1-2-13-8(10)6-3-4-7(5-6)9(11)12/h4,6,11-12H,2-3,5H2,1H3 |
InChIキー |
CWYLCICQUBYMPH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CCC(C1)C(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
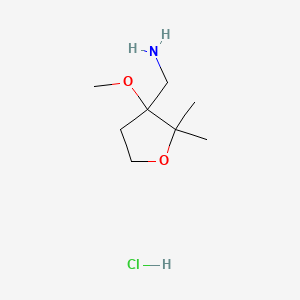
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
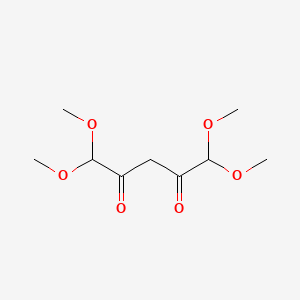

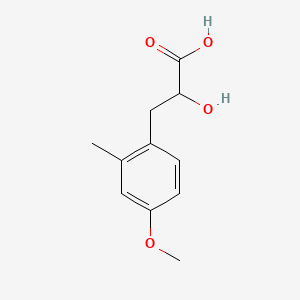
![ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate](/img/structure/B13486865.png)
